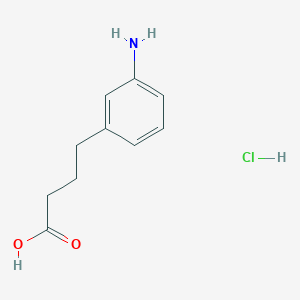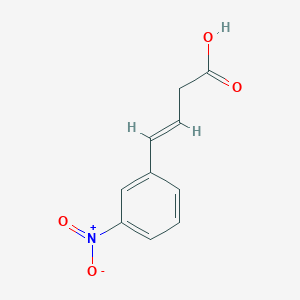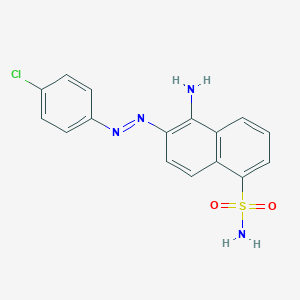
1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide
Vue d'ensemble
Description
Synthesis Analysis
- The synthesis of similar sulfonamide compounds has been reported in various studies. For instance, 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was synthesized from the reaction of 4-methyl benzene sulfonyl chloride with 1-naphthyl amine, characterized by FTIR, NMR, XRD, and thermal analysis, and analyzed using Density Functional Theory (DFT) (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
Molecular Structure Analysis
- Detailed molecular structure analyses of sulfonamide compounds can be done using techniques like X-ray diffraction, NMR spectroscopy, and computational methods. As reported in the study on 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, the structure was determined using X-ray diffraction, and its molecular geometry was calculated with DFT methods (Sarojini et al., 2012).
Chemical Reactions and Properties
- The reactivity and chemical properties of sulfonamides can be diverse. Studies have shown various synthetic routes and reactions, like the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives starting from 4-chlorobenzoic acid, showing different chemical reactivities (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Physical Properties Analysis
- The physical properties of sulfonamide compounds can be characterized by their solubility, melting points, and thermal stability. For example, a study on the synthesis of sulfonated polyimides from bis[4-(4-aminophenoxy)-2-(3-sulfobenzoyl)]phenyl sulfone reported properties like solubility in common aprotic solvents and high desulfonation temperature (Chen, Yin, Tanaka, Kita, & Okamoto, 2006).
Chemical Properties Analysis
- Chemical properties of sulfonamide compounds include their reactivity, stability, and interaction with other compounds. For instance, a study detailed the oxidation of 1-amino-4,5-bis(dimethylamino)naphthalene, showing different reaction pathways and formation of various compounds (Vlasenko, Ozeryanskii, & Pozharskii, 2011).
Applications De Recherche Scientifique
Chemotherapeutic Applications
1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide and its derivatives have been studied for their chemotherapeutic effects, particularly against beta-hemolytic streptococcic infections. Early research confirmed the specific chemotherapeutic action of these compounds, contributing to the development of sulfonamide-based treatments (Long & Bliss, 1937).
Dye Synthesis and Properties
This compound has also been explored in the synthesis of dyes, particularly through the oxidation of related naphthalene derivatives to form structures like dibenzo[a,h]phenazine and 1,1′-azonaphthalene, which are important for their coloring, solvatochromism, and protonation properties (Vlasenko et al., 2011).
Fluorescence Sensing and Imaging
Derivatives of 1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide have been applied in fluorescence sensing, particularly for detecting metal ions like Al3+ in aqueous systems. These compounds exhibit significant fluorescence enhancement in the presence of specific ions, making them valuable tools for biochemical and environmental analysis (Mondal et al., 2015).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-amino-6-[(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O2S/c17-10-4-6-11(7-5-10)20-21-14-9-8-12-13(16(14)18)2-1-3-15(12)24(19,22)23/h1-9H,18H2,(H2,19,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGWXSLOJBBUNAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)N=NC3=CC=C(C=C3)Cl)C(=C1)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404769 | |
| Record name | 5-Amino-6-[(E)-(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-2-(4-chlorophenylazo)naphthalene-5-sulfonamide | |
CAS RN |
118876-55-4 | |
| Record name | 5-Amino-6-[(E)-(4-chlorophenyl)diazenyl]naphthalene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

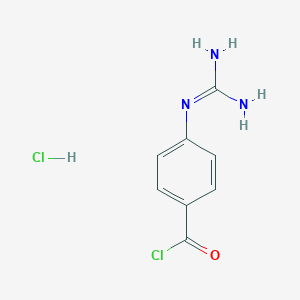


![(3S)-4-{[Tert-butyl(dimethyl)silyl]oxy}-3-methylbutyl phenyl sulfone](/img/structure/B15627.png)
![(2S)-3-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylpropan-1-yl Tosylate](/img/structure/B15628.png)

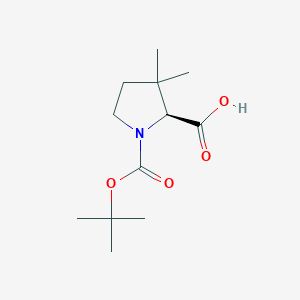
![2-Azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B15640.png)
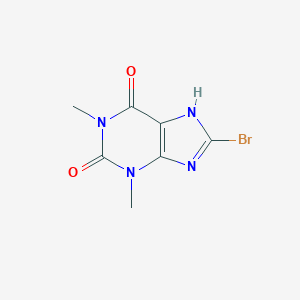
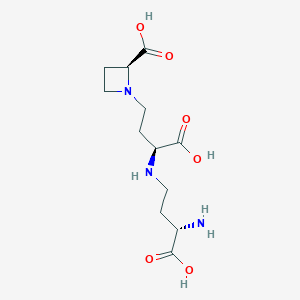
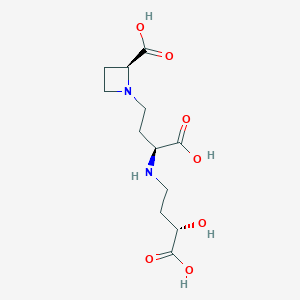
![3-[(1S,2S)-2-[(dimethylamino)methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B15652.png)
